Dechloro Trazodone

Overview

Description

Dechloro trazodone is an antipsychotic with potential use as a schizophrenia agent. Trazodone impurity B.

Mechanism of Action

Target of Action

Dechloro Trazodone, a derivative of Trazodone, primarily targets serotonin receptors , histamine receptors , and alpha-1-adrenergic receptors . These receptors play a crucial role in mood regulation, sleep-wake cycles, and various physiological processes.

Mode of Action

This compound interacts with its targets in a multifaceted manner. It inhibits the reuptake of serotonin, enhancing serotonergic activity in the brain . Additionally, it blocks histamine and alpha-1-adrenergic receptors . The blockade of these receptors contributes to its hypnotic actions at low doses .

Biochemical Pathways

This compound affects the serotonin pathway by inhibiting serotonin reuptake, thereby increasing serotonin activity in the brain . It also impacts the histaminergic and adrenergic pathways through receptor blockade . The downstream effects include mood stabilization, reduction of anxiety symptoms, and promotion of sleep .

Pharmacokinetics

Studies on trazodone suggest that it shows clear sustained-release characteristics . Both Trazodone and its sustained-release formulation reach steady-state levels after seven consecutive days of administration, with no accumulation phenomenon observed .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve enhanced serotonergic activity and decreased histaminergic and adrenergic activity . This results in mood stabilization, reduced anxiety, and improved sleep patterns .

Biochemical Analysis

Biochemical Properties

Dechloro Trazodone interacts with various enzymes and proteins in the body. It is known to inhibit the reuptake of serotonin and block both histamine and alpha-1-adrenergic receptors . This interaction with serotonin receptors is thought to enhance the antidepressant effect of the drug .

Cellular Effects

This compound has several effects on cellular processes. It is known to improve mood, appetite, and energy level, as well as decrease anxiety and insomnia related to depression . These effects are thought to be due to the restoration of the balance of a certain natural chemical (serotonin) in the brain .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It acts as a serotonin antagonist and reuptake inhibitor (SARI), inhibiting the reuptake of serotonin into the presynaptic cell, which increases the amount of serotonin available to bind to the postsynaptic receptor . It also blocks histamine and alpha-1-adrenergic receptors, which can lead to sedative effects .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that the drug exhibits clear sustained-release characteristics . This means that the drug is released slowly over time, allowing for a consistent level of the drug in the body over a longer period.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, in veterinary medicine, trazodone is generally dosed at 1.7 to 19.5 mg/kg/d on a daily or as-needed basis . The effects of the drug, such as its calming and anti-anxiety effects, are observed at these dosages.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized to m-chlorophenylpiperazine (mCPP) by CYP3A4, a cytochrome P450 enzyme . This metabolic process occurs in the liver and the metabolites are primarily excreted via the kidneys .

Transport and Distribution

This compound is distributed throughout the body after oral administration. It is transported in the body through the bloodstream and is able to cross the blood-brain barrier, which allows it to exert its effects on the central nervous system .

Biological Activity

Dechloro trazodone, a derivative of the well-known antidepressant trazodone, is gaining attention for its biological activity and potential therapeutic applications. This article explores its pharmacological properties, mechanisms of action, and clinical implications based on recent research findings.

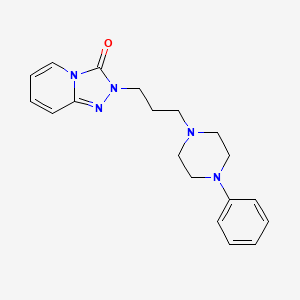

This compound (C19H23N5O) is characterized by the removal of a chlorine atom from the trazodone structure. This modification may influence its pharmacokinetics and pharmacodynamics compared to its parent compound. The compound is primarily studied for its role as a serotonin receptor antagonist and reuptake inhibitor (SARI), similar to trazodone.

The biological activity of this compound involves several key mechanisms:

- Serotonin Receptor Interaction : this compound acts on various serotonin receptors, particularly the 5-HT2A receptor. It inhibits the reuptake of serotonin, increasing its availability in the synaptic cleft, which is crucial for alleviating symptoms of depression and anxiety .

- Histamine and Adrenergic Receptors : The compound also interacts with histamine and adrenergic receptors, contributing to its sedative effects. This multifaceted action profile helps mitigate common side effects associated with other antidepressants, such as sexual dysfunction and insomnia .

Pharmacokinetics

Recent studies indicate that this compound exhibits favorable pharmacokinetic properties:

- Absorption : Peak plasma concentrations are typically reached within one hour post-administration.

- Bioavailability : The bioavailability is approximately 100%, ensuring effective systemic exposure.

- Metabolism : It is primarily metabolized by CYP3A4 to active metabolites, including m-chlorophenyl piperazine (m-CPP) which also contributes to its antidepressant effects .

Efficacy in Depression

A case study published in 2024 highlighted the efficacy of trazodone (and by extension, this compound) in treating depression in elderly patients. In this study, patients exhibited significant improvements in depressive symptoms after transitioning to a regimen that included trazodone .

| Patient | Initial Treatment | Outcome after 1 Month |

|---|---|---|

| Patient A | Trazodone 150 mg | Significant reduction in anxiety |

| Patient B | Trazodone 300 mg | Improved mood and reduced anxiety |

Safety Profile

While generally well-tolerated, there are reports of adverse effects associated with trazodone use that may extend to this compound. A case report documented instances of delirium linked to trazodone administration, emphasizing the need for careful monitoring when prescribing this class of medications .

Comparative Analysis with Trazodone

This compound's unique structural modification leads to differences in biological activity compared to standard trazodone:

| Property | Trazodone | This compound |

|---|---|---|

| Mechanism | SARI | SARI |

| Serotonin Receptor Binding | Yes | Yes |

| Histamine Receptor Activity | Yes | Yes |

| Side Effects | Common (e.g., sexual dysfunction) | Potentially reduced |

Properties

IUPAC Name |

2-[3-(4-phenylpiperazin-1-yl)propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O/c25-19-23-11-5-4-9-18(23)20-24(19)12-6-10-21-13-15-22(16-14-21)17-7-2-1-3-8-17/h1-5,7-9,11H,6,10,12-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGIRPKCVHRVHJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20211393 | |

| Record name | Dechloro trazodone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62337-66-0 | |

| Record name | Dechloro trazodone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062337660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dechloro trazodone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DECHLORO TRAZODONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z5CF330GJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.